molecular formula C26H24N6O2 B13795693 Decanediamide, N,N'-bis(3,4-dicyanophenyl)- CAS No. 57414-42-3

Decanediamide, N,N'-bis(3,4-dicyanophenyl)-

Cat. No.: B13795693
CAS No.: 57414-42-3
M. Wt: 452.5 g/mol
InChI Key: NSKQFRRGJXVKEE-UHFFFAOYSA-N
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Description

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- is a chemical compound with the molecular formula C26H24N6O2. It is also known as N,N’-bis(3,4-dicyanophenyl)sebacamide. This compound is characterized by the presence of two dicyanophenyl groups attached to a decanediamide backbone. It is primarily used in the production of high-performance polymers and resins due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The nitrile groups in the compound play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- stands out due to its unique combination of thermal stability, mechanical strength, and chemical reactivity. Its ability to undergo various chemical reactions and form high-performance polymers makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

57414-42-3

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

N,N'-bis(3,4-dicyanophenyl)decanediamide

InChI

InChI=1S/C26H24N6O2/c27-15-19-9-11-23(13-21(19)17-29)31-25(33)7-5-3-1-2-4-6-8-26(34)32-24-12-10-20(16-28)22(14-24)18-30/h9-14H,1-8H2,(H,31,33)(H,32,34)

InChI Key

NSKQFRRGJXVKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N

Origin of Product

United States

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